Ticagrelor is a triazolo[4,5-d]pyrimidine derivative [] investigated for its pharmaceutical applications. While its specific mechanism of action is not detailed in the provided abstracts, its chemical structure suggests potential activity as a receptor antagonist or enzyme inhibitor. Studies focus on its formulation for oral administration and the development of efficient synthesis methods.
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structural complexity arises from the presence of a triazolo-pyrimidine moiety, which is known for various biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 463.9 g/mol. The compound is classified under heterocyclic compounds due to its intricate ring structures.
The compound is cataloged under the CAS number 920411-19-4. It belongs to a class of compounds that exhibit diverse pharmacological properties, particularly in the realm of anti-cancer and anti-inflammatory activities. The presence of the triazole and pyrimidine rings suggests potential interactions with biological targets such as enzymes and receptors involved in cell signaling pathways.
The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. A common approach includes:
Technical details regarding specific reagents and conditions (e.g., solvents, temperatures) are crucial for successful synthesis but are not explicitly detailed in the available literature.
The molecular structure of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone features several notable characteristics:
The exact three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.
The compound may undergo various chemical reactions typical of heterocyclic compounds, including:
These reactions can be influenced by the electronic properties imparted by substituents such as the 4-chlorophenyl group.
The mechanism of action for compounds with similar structures often involves modulation of enzyme activity, particularly through inhibition of cyclin-dependent kinases (CDKs). By inhibiting CDKs, these compounds can interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
In silico studies have indicated favorable pharmacokinetic properties for similar compounds, suggesting that this compound may also exhibit good bioavailability and metabolic stability.
While specific physical properties such as density and boiling point are not readily available for this compound, its solid state at room temperature suggests stability under standard laboratory conditions.
This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting cancer and other diseases linked to dysregulated cell cycle control. Its unique structure may also facilitate further research into related compounds with enhanced efficacy or reduced toxicity profiles.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4